![molecular formula C14H12Cl2N2O3 B2748813 4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline CAS No. 478259-77-7](/img/structure/B2748813.png)

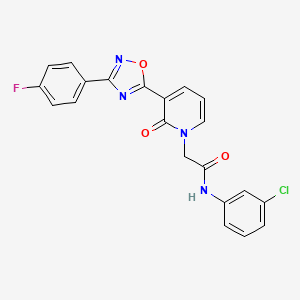

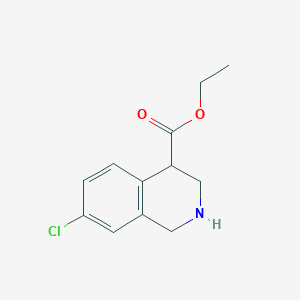

4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented in the literature .Scientific Research Applications

Photoassisted Fenton Reaction for Pesticide Decomposition

The study by Pignatello and Sun (1995) on the complete oxidation of pesticides like metolachlor and methyl parathion in water demonstrates the utility of photoassisted Fenton reactions. This method effectively decomposes pesticides into harmless end products such as HCl, inorganic nitrogen, and CO2, highlighting the potential for environmental remediation applications (Pignatello & Sun, 1995).

Ruthenium Catalyzed Reduction of Nitroarenes

Watanabe et al. (1984) explored the reduction of various nitroarenes, including those with chloro, methyl, or methoxy substituents, using formic acid and a ruthenium catalyst. This process yields aminoarenes with high conversion and selectivity, suggesting applications in synthetic chemistry and pharmaceuticals (Watanabe et al., 1984).

Synthetic Methodologies and Characterization

Khalid et al. (2020) reported on the synthesis and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, utilizing various spectroscopic techniques. This study demonstrates the importance of synthetic and analytical chemistry in creating and identifying complex organic compounds, which could be relevant for materials science and medicinal chemistry applications (Khalid et al., 2020).

Anticonvulsant and Neurotoxic Properties of Phthalimide Derivatives

Vamecq et al. (2000) synthesized and evaluated a series of phthalimide derivatives for anticonvulsant and neurotoxic properties. This research underscores the potential of chemically modified compounds in drug discovery, particularly for neurological conditions (Vamecq et al., 2000).

Corrosion Inhibition

Prabhu et al. (2008) studied the inhibition effect of certain Schiff bases on mild steel corrosion in hydrochloric acid solution. This work highlights the application of organic compounds in materials science, specifically in protecting metals against corrosion (Prabhu et al., 2008).

Future Directions

properties

IUPAC Name |

4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O3/c1-21-14-5-2-9(6-11(14)16)8-17-12-4-3-10(15)7-13(12)18(19)20/h2-7,17H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKJUBTYSRLSOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2748744.png)

![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2748747.png)